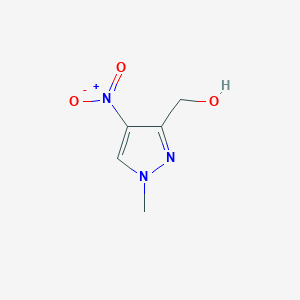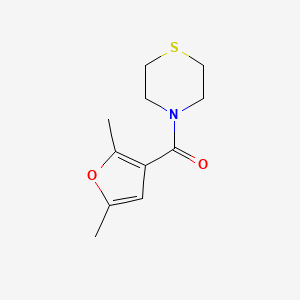
(2,5-Dimethylfuran-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . It’s a potential biofuel, being derivable from cellulose . Morpholine is a common heterocyclic amine featuring both amine and ether functional groups. It’s often used as a building block in the synthesis of more complex chemical compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, 2,5-dimethylfuran has an energy density 40% greater than that of ethanol, making it comparable to gasoline . Morpholine is a liquid with a weak ammonia-like odor.Aplicaciones Científicas De Investigación
1. Crystal Structure and Synthesis
- The compound has been involved in research focusing on crystal structure analysis and synthesis methods. For example, a related compound, (6-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)morpholin-4-yl-methanone, was synthesized from natural podocarpic acid via amidation, highlighting its potential in organic synthesis and structural studies (Bakare, John, Butcher, & Zalkow, 2005).
2. Antioxidant Properties
- Research has been conducted on derivatives of methanone, including studies on their antioxidant properties. These studies provide insights into their potential applications in pharmacology and biochemistry, especially regarding oxidative stress mitigation (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
3. Catalytic Applications
- The compound and its derivatives have been studied for their roles in catalytic processes. For example, research has explored the use of N-heterocyclic carbene-generated homoenolates for the diastereo- and enantioselective addition to nitrones, producing morpholinone heterocycles. This showcases potential applications in catalysis and the production of fine chemicals (Phillips, Reynolds, & Scheidt, 2008).
4. Biofuel Additive Solvation Behavior
- Studies have also focused on understanding the solvation behavior of related compounds like 2,5-dimethylfuran when complexed with methanol. This research is crucial for developing biofuel additives and understanding their interactions at the molecular level (Poblotzki, Altnöder, & Suhm, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-7-10(9(2)14-8)11(13)12-3-5-15-6-4-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXQMOLZZQVCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

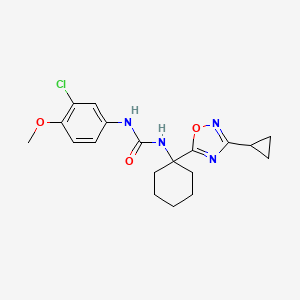
![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)
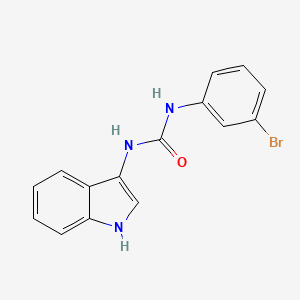
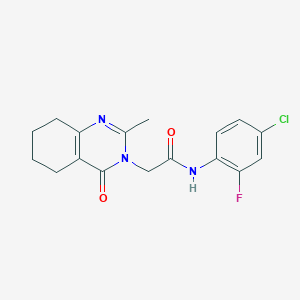
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)

![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2591668.png)
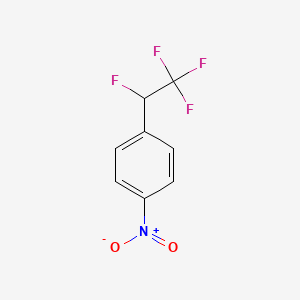
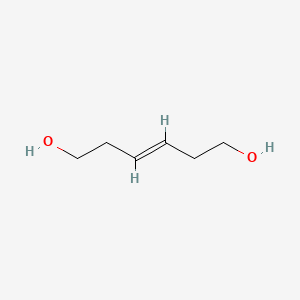
![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)
![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide](/img/structure/B2591676.png)
